5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one is a fluorinated benzimidazole derivative. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their biological and chemical properties.
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives, which this compound is a part of, have been extensively utilized as a drug scaffold in medicinal chemistry . They can interact with proteins and enzymes, serving as a good bioisostere of naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives have been known to exhibit a multitude of interesting pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Biochemical Pathways
Benzimidazole derivatives have been known to interact with various biochemical pathways due to their wide-ranging biological activity .
Result of Action
Benzimidazole derivatives have been known to exhibit a multitude of interesting pharmacological activities .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially influence the action of benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-difluoro-1H-benzo[d]imidazol-2(3H)-one typically involves the fluorination of benzimidazole precursors. One common method is the reaction of 5,6-difluoro-1H-benzo[d]imidazole with an appropriate oxidizing agent to introduce the carbonyl group at the 2-position. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas or fluorinating agents. The process must be carefully controlled to ensure the safety and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluorinated benzimidazole ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups at the fluorinated positions .
Scientific Research Applications
5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
5,6-Difluoro-1H-benzo[d]imidazole: Lacks the carbonyl group at the 2-position.
5,6-Difluoro-1H-benzo[d]imidazol-2-amine: Contains an amino group instead of a carbonyl group at the 2-position.
Uniqueness
5,6-Difluoro-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both fluorine atoms and the carbonyl group, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
IUPAC Name |
5,6-difluoro-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIZLMLIRWCFRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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